(2-Octadeca-9,12-dienoyloxy-3-octadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate
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Overview
Description
(2-Octadeca-9,12-dienoyloxy-3-octadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate is a complex organic compound with a unique structure that includes both lipid and phosphate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of organic solvents such as chloroform or methanol, and catalysts like sulfuric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of rotary evaporation and vacuum drying techniques ensures the removal of solvents and the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Octadeca-9,12-dienoyloxy-3-octadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phosphate group, using reagents like sodium hydroxide or ammonia
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution
Major Products Formed
Oxidation: Formation of carboxylic acids and aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phosphates
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions .
Biology
In biological research, it is utilized in the study of lipid metabolism and membrane dynamics due to its amphiphilic nature .
Medicine
Industry
Industrially, it is used in the production of surfactants and emulsifiers, which are essential in the formulation of cosmetics, pharmaceuticals, and food products .
Mechanism of Action
The mechanism of action of (2-Octadeca-9,12-dienoyloxy-3-octadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with lipid bilayers and cellular membranes. The compound integrates into the lipid bilayer, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport .
Comparison with Similar Compounds
Similar Compounds
(2-Octadeca-9,12-dienoyloxy-3-octadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate: shares similarities with other phospholipids such as phosphatidylcholine and phosphatidylethanolamine.
Phosphatidylcholine: Commonly found in cell membranes, it plays a crucial role in membrane structure and function.
Phosphatidylethanolamine: Another key component of biological membranes, involved in membrane fusion and cell signaling .
Uniqueness
What sets this compound apart is its specific combination of fatty acid chains and the presence of a trimethylazaniumyl group, which may confer unique properties in terms of membrane interaction and biological activity .
Properties
IUPAC Name |
(2-octadeca-9,12-dienoyloxy-3-octadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h15,17,21,23,42H,6-14,16,18-20,22,24-41H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FORFDCPQKJHEBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H84NO8P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
786.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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